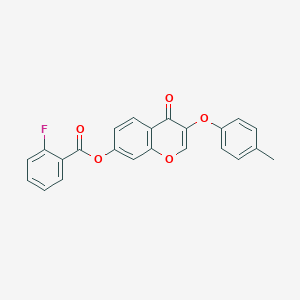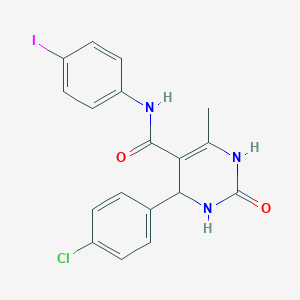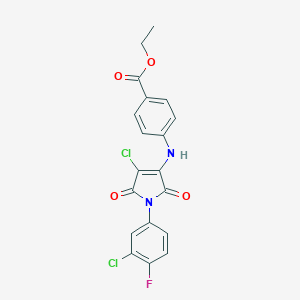
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate, also known as Compound 1, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 involves its ability to bind to specific target enzymes and inhibit their activity. For example, it has been shown to bind to the active site of human carbonic anhydrase II and prevent the conversion of carbon dioxide to bicarbonate ions, leading to a decrease in the acidity of the extracellular environment. Additionally, 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 has been shown to inhibit the activity of human monoamine oxidase A and B, leading to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
Biochemical and Physiological Effects:
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress, which may be beneficial in the treatment of various diseases associated with oxidative damage. Additionally, 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 in lab experiments is its high potency and selectivity against specific target enzymes. This allows for more precise and targeted studies of the biochemical and physiological effects of the compound. However, one of the limitations of using 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 is its relatively complex synthesis method, which may limit its availability for certain research applications.
Zukünftige Richtungen
There are several potential future directions for research involving 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activity of human monoamine oxidase A and B. Additionally, further studies could investigate the potential of 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 as a therapeutic agent for other diseases associated with oxidative stress and inflammation. Finally, future research could focus on developing more efficient synthesis methods for 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1, which could increase its availability for research and potential clinical use.
Conclusion:
In conclusion, 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high potency and selectivity against specific target enzymes make it a valuable tool for studying the biochemical and physiological effects of the compound. Further research is needed to fully understand the potential of 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 as a therapeutic agent for various diseases.
Synthesemethoden
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 can be synthesized through a multi-step process involving the reaction of 4-methylphenol with 2-chlorobenzoic acid to form 3-(4-methylphenoxy)benzoic acid. The acid is then converted to the corresponding acid chloride, which is reacted with 4-oxo-4H-chromene-7-carboxylic acid to form 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1.
Wissenschaftliche Forschungsanwendungen
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against certain enzymes, such as human carbonic anhydrase II and III, and human monoamine oxidase A and B. Additionally, 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 has demonstrated anti-inflammatory and antioxidant properties and has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
Molekularformel |
C23H15FO5 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
[3-(4-methylphenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate |
InChI |
InChI=1S/C23H15FO5/c1-14-6-8-15(9-7-14)28-21-13-27-20-12-16(10-11-18(20)22(21)25)29-23(26)17-4-2-3-5-19(17)24/h2-13H,1H3 |
InChI-Schlüssel |
WHXAVSBUUDPYFC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)


![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285080.png)
![7-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285081.png)
![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285088.png)
![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285091.png)
![2-(2-isopropylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285096.png)
![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)

![sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285100.png)